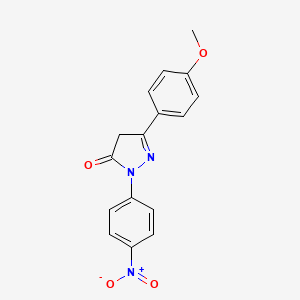
4-Chloro-N-(3,4-diacetyl-2,5-dimethyl-pyrrol-1-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro substituent on the benzamide ring and a pyrrole moiety with diacetyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate acetylating agents to introduce the diacetyl groups.
Coupling with Benzamide: The synthesized pyrrole derivative is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds[][3].
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N~1~-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE: Lacks the diacetyl groups, which may affect its biological activity and chemical reactivity.
4-CHLORO-N~1~-(3,4-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE: Similar structure but without the acetyl groups, potentially altering its pharmacokinetic properties.
Uniqueness
4-CHLORO-N~1~-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZAMIDE is unique due to the presence of both diacetyl and dimethyl groups on the pyrrole moiety, which can enhance its binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-N-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-9-15(11(3)21)16(12(4)22)10(2)20(9)19-17(23)13-5-7-14(18)8-6-13/h5-8H,1-4H3,(H,19,23) |
InChI Key |
QHYFSANRBDKMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)C2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10867811.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B10867825.png)
![4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)

![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10867834.png)
![2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10867845.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10867848.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10867854.png)
